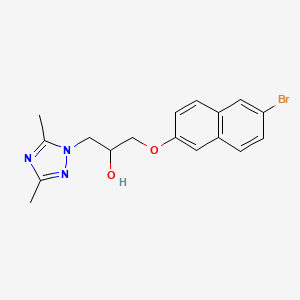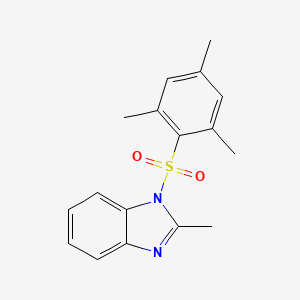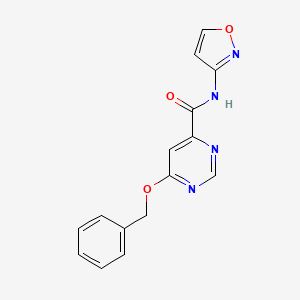
1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is a multifunctional molecule that incorporates a bromonaphthalene moiety, which is known for its phosphorescence properties, and a triazole ring, which is often used in medicinal chemistry for its antimicrobial activities. The bromonaphthalene part of the molecule can be associated with intense room-temperature phosphorescence when included in host-guest complexes with beta-cyclodextrin and Triton X-100, as seen in the study of 1-bromonaphthalene . The triazole component is structurally similar to the 1,3,4-oxadiazole derivatives that have been synthesized with a 6-bromonaphthalene moiety and have shown antimicrobial activities .
Synthesis Analysis
The synthesis of compounds related to 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol involves multiple steps, starting from a bromonaphthalene derivative. For instance, the synthesis of 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety includes the treatment of 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide with various aromatic acids in the presence of POCl3 . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes could be employed, involving halogenated naphthalene derivatives and subsequent reactions to introduce the triazole and propanol components.
Molecular Structure Analysis
The molecular structure of 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is likely to be complex, with the potential for intramolecular interactions between the aromatic system and the triazole ring. The presence of the bromine atom on the naphthalene ring could facilitate electrophilic aromatic substitution reactions, which are a common synthetic pathway for functionalizing aromatic compounds. The molecular structure of related platinum complexes has been elucidated using X-ray crystallography, as seen in the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes . Such analytical techniques could also be applied to determine the precise structure of the compound .
Chemical Reactions Analysis
The bromonaphthalene and triazole components of the molecule suggest that it could participate in various chemical reactions. The bromine atom makes the naphthalene ring a suitable candidate for further functionalization through nucleophilic aromatic substitution. The triazole ring could engage in reactions typical for heterocycles, such as alkylation or acylation. The oxadiazole derivatives related to the triazole have been used in Mannich reactions and reactions with alkyl/aryl halides to yield various substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol would be influenced by its functional groups. The bromonaphthalene moiety is associated with phosphorescence, especially when in a complex with beta-cyclodextrin and Triton X-100, which could affect its optical properties . The triazole ring is known for its stability and potential antimicrobial properties, as seen in related oxadiazole derivatives . The compound's solubility, melting point, and other physicochemical characteristics would be determined by the interplay of these functional groups and their overall molecular architecture.
科学的研究の応用
Chemical Synthesis and Catalysis
Compounds with bromonaphthalenyl and triazolyl groups are often synthesized for their unique chemical properties, serving as intermediates in the synthesis of complex molecules. For instance, bromonaphthalene derivatives have been utilized in the synthesis of catalysts for carbon-carbon bond formation, showcasing their potential in organic synthesis and catalysis (Fossey & Richards, 2004).
Antimicrobial and Antifungal Applications
Triazole derivatives, including those similar to the specified compound, have shown promising antimicrobial and antifungal activities. Research demonstrates that certain triazole compounds exhibit significant efficacy against various pathogens, suggesting potential applications in developing new antimicrobial agents (Lima-Neto et al., 2012).
Material Science and Surface Activity
Some bromonaphthalenyl and triazolyl derivatives exhibit surface-active properties, which could be exploited in material science for the creation of novel materials with specific surface characteristics. These properties can be tailored for applications in coatings, adhesives, and other material science fields (El-Sayed, 2006).
Photophysical and Electrochemical Properties
Compounds bearing bromonaphthalene and triazolyl groups have been studied for their photophysical and electrochemical properties, indicating potential applications in photodynamic therapy, as fluorescent markers, or in the development of electronic devices (Pelizaro et al., 2019).
特性
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-19-12(2)21(20-11)9-16(22)10-23-17-6-4-13-7-15(18)5-3-14(13)8-17/h3-8,16,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTADVQLXVDSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)
![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)
![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)
![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)


![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)
![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)
![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)
